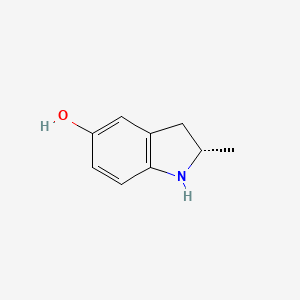

(S)-2-Methylindolin-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(2S)-2-methyl-2,3-dihydro-1H-indol-5-ol |

InChI |

InChI=1S/C9H11NO/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-3,5-6,10-11H,4H2,1H3/t6-/m0/s1 |

InChI Key |

PLAIEGJVWLIPNO-LURJTMIESA-N |

Isomeric SMILES |

C[C@H]1CC2=C(N1)C=CC(=C2)O |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)O |

Origin of Product |

United States |

Contextualization of Chiral Indoline Derivatives in Advanced Organic Chemistry Research

Chiral indoline (B122111) derivatives are a class of heterocyclic compounds that have garnered significant attention from the scientific community due to their widespread presence in pharmaceuticals, functional materials, and as chiral catalysts or ligands. chinesechemsoc.org The inherent structural rigidity and the presence of a stereocenter make them ideal scaffolds for designing molecules with specific biological functions. chinesechemsoc.orgresearchgate.net Their utility is demonstrated by their incorporation into compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. rsc.orgacs.org

In the realm of advanced organic chemistry, the synthesis of enantioenriched indolines is a major focus. These molecules serve as crucial intermediates for the total synthesis of complex natural products and for the construction of novel therapeutic agents. chinesechemsoc.orgsnnu.edu.cn The development of catalytic asymmetric methods to access these chiral heterocycles with high efficiency and stereocontrol is a testament to their significance. dicp.ac.cn Research groups have designed and utilized various indoline-based platforms to construct a wide range of five- to seven-membered heterocyclic systems, including those with axial chirality, demonstrating the versatility of this scaffold. dicp.ac.cn The ability to functionalize the indoline core at various positions allows chemists to fine-tune the steric and electronic properties of the final molecule, making it a highly adaptable building block in drug discovery and materials science. google.comsci-hub.se

Historical Development of Indoline Chemistry with a Focus on Stereoselective Approaches

The synthesis of the indoline (B122111) core has evolved substantially over the past century. Early and classical methods, such as the Fischer indole (B1671886) synthesis first reported in 1883, involved the creation of an indole ring which could then be reduced to the corresponding indoline. rsc.org While foundational, these traditional methods often required harsh conditions and typically produced racemic mixtures, where both enantiomers (non-superimposable mirror images) of a chiral molecule are present in equal amounts.

The advent of modern catalysis revolutionized the field, steering it towards stereoselective approaches that can selectively produce a single enantiomer. This shift has been critical, as different enantiomers of a drug can have vastly different biological activities. The development of transition metal catalysis has been a major driver of this progress. Palladium-catalyzed reactions, for instance, have been elegantly employed in the asymmetric hydrogenation of indoles and in intramolecular cross-coupling reactions to furnish chiral indolines with excellent enantioselectivity. rsc.orgorganic-chemistry.org Similarly, catalysts based on iridium, rhodium, gold, and copper have been successfully applied to produce a variety of structurally diverse and optically active indolines. chinesechemsoc.orgorganic-chemistry.orgnih.gov

In parallel with metal-based catalysis, the field of organocatalysis—the use of small, metal-free organic molecules as catalysts—has emerged as a powerful and often more sustainable alternative. Chiral Brønsted acids, particularly phosphoric acids (CPAs), have proven to be exceptionally effective in catalyzing the enantioselective reduction of indoles and related precursors. sci-hub.senih.govdicp.ac.cndicp.ac.cn These catalysts operate through mechanisms like hydrogen-bonding interactions to control the stereochemical outcome of a reaction, yielding indolines with high enantiomeric excess under mild conditions. nih.gov Other organocatalytic strategies, employing derivatives of Cinchona alkaloids, have also been developed for asymmetric intramolecular reactions to construct highly functionalized indolines. snnu.edu.cnorganic-chemistry.org This dual advancement in both transition-metal and organocatalysis has provided chemists with a robust toolkit for the precise, stereoselective synthesis of chiral indoline scaffolds.

Structural Features and Stereochemical Importance of S 2 Methylindolin 5 Ol As a Chiral Template

Asymmetric Catalytic Strategies for Indolinol Synthesis

Asymmetric catalysis has emerged as a powerful tool for the efficient construction of chiral molecules, offering high levels of stereocontrol with only a small amount of a chiral catalyst. frontiersin.org These methods are often more atom-economical and environmentally benign compared to stoichiometric chiral approaches.

Organocatalytic Approaches, including Chiral Phosphoric Acid Catalysis

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has witnessed a rapid expansion in the last two decades. Chiral phosphoric acids (CPAs) have proven to be particularly effective Brønsted acid catalysts for a wide array of enantioselective reactions, including those for the synthesis of chiral indoline derivatives. snnu.edu.cnbeilstein-journals.orgnih.gov

CPAs can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. snnu.edu.cn For instance, CPA-catalyzed Pictet-Spengler reactions of indole derivatives have been successfully employed to generate enantioenriched spiroindoline structures with excellent yields and enantioselectivities (up to >99% ee). dicp.ac.cn These catalysts can also be utilized in the atroposelective construction of phenylindole scaffolds through the cross-coupling of quinones and indoles, achieving high yields and enantioselectivities (up to 96% ee). beilstein-journals.org The bifunctional nature of some CPA catalysts allows for the simultaneous activation of both nucleophile and electrophile, leading to highly organized transition states and excellent stereocontrol. snnu.edu.cnbeilstein-journals.org

The versatility of organocatalysis extends to other types of transformations as well. For example, squaramide catalysts have been used in cascade reactions to produce enantiomerically enriched dihydropyrido[1,2-a]indoles from non-indole starting materials. nih.gov Furthermore, indolinol-derived organocatalysts have been shown to be effective in asymmetric Michael additions of aldehydes to nitroalkenes, affording the products with high diastereoselectivity and enantioselectivity (up to 98% ee). researchgate.net

Metal-Catalyzed Asymmetric Hydrogenation and Cyclization Reactions

Transition metal catalysis provides a complementary and powerful approach for the synthesis of chiral indolines. ajchem-b.com Asymmetric hydrogenation, in particular, is a highly efficient method for the enantioselective reduction of unsaturated precursors.

Manganese-catalyzed asymmetric hydrogenation of 3H-indoles has been reported to produce chiral indoline scaffolds with excellent yields and enantioselectivities. nih.gov This earth-abundant metal catalyst offers a more sustainable alternative to precious metal catalysts and has shown remarkable turnover numbers. nih.gov Ruthenium-based catalysts have also been extensively studied for the asymmetric hydrogenation of indoles. nih.gov For instance, a Ru-NHC-catalyzed asymmetric, complete hydrogenation of indoles can install multiple stereocenters with good to excellent diastereo- and enantioselectivity. nih.gov Other precious metals like iridium and rhodium, complexed with chiral ligands, are also widely used for the asymmetric hydrogenation of various unsaturated carbon-nitrogen bonds, providing access to a broad range of chiral amines. ajchem-b.comsioc-journal.cn

Beyond hydrogenation, metal-catalyzed cyclization reactions are also valuable. For example, a palladium-catalyzed hydroamination reaction serves as a key step in the stereoselective synthesis of 2,5-disubstituted morpholines, which can be considered analogues of substituted indolines. rsc.org

Enantioselective Reductions of Precursor Molecules

The enantioselective reduction of prochiral ketones or imines is a direct and effective strategy for establishing the stereocenter in chiral indolinols. This can be achieved using various catalytic systems.

Oxazaborolidines, derived from chiral amino alcohols, have been successfully employed as catalysts for the stereocontrolled asymmetric reduction of ketones. acs.org These catalysts, often used with a stoichiometric borane (B79455) reducing agent, can provide high levels of enantioselectivity. The development of polymer-bound oxazaborolidine catalysts further enhances their practical utility by simplifying catalyst recovery and reuse. acs.org

The choice of reducing agent and catalyst is crucial for achieving high stereoselectivity. The stereochemical outcome can often be predicted based on established models for the transition state of the reduction reaction.

Chiral Auxiliary-Mediated Synthetic Routes to Indolinols

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely applied in the synthesis of complex molecules. numberanalytics.comresearchgate.net

The use of chiral auxiliaries allows for the formation of diastereomeric intermediates that can be separated, or for a diastereoselective reaction to occur with high selectivity. harvard.edu For example, Evans' oxazolidinone auxiliaries are well-known for their ability to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org In the context of indolinol synthesis, a chiral auxiliary could be attached to a precursor molecule to control the formation of the C2-stereocenter. The auxiliary would then be cleaved in a subsequent step to reveal the desired this compound. The predictability and reliability of many chiral auxiliary-based methods make them a valuable tool in stereoselective synthesis. numberanalytics.com

Chiral Pool-Based Syntheses Utilizing Natural Precursors

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgstudysmarter.co.uk Utilizing these natural building blocks is an efficient strategy for the synthesis of complex chiral molecules, as the inherent chirality of the starting material can be transferred to the target molecule. mdpi.comnih.gov

Amino acids, in particular, are excellent starting materials for the synthesis of nitrogen-containing heterocyclic compounds. For instance, tryptophan, with its indole core and defined stereocenter, has been used as a precursor in the synthesis of various indole alkaloids. mdpi.com While a direct synthesis of this compound from a common chiral pool starting material might require several synthetic steps, this approach can be highly effective for establishing the desired absolute stereochemistry. For example, a synthetic route could be envisioned starting from an appropriate enantiopure amino acid, where the stereocenter is already set.

Multi-Step Synthetic Sequences for the Construction of the this compound Framework

The synthesis of this compound often requires a multi-step sequence, where each step is carefully planned to build up the molecular complexity and control the stereochemistry. trine.educhegg.comyoutube.comsavemyexams.com These sequences can involve a combination of the strategies discussed above, as well as other standard organic transformations.

A typical multi-step synthesis might begin with a readily available starting material, which is then elaborated through a series of reactions to construct the indoline ring system with the desired substituents. rsc.org For example, a synthesis could start with a substituted aniline (B41778) or a nitrobenzene (B124822) derivative. Key steps might include the formation of the heterocyclic ring, introduction of the methyl group at the C2 position, and installation of the hydroxyl group at the C5 position.

The order of these steps is crucial for the success of the synthesis. For instance, the stereocenter at C2 could be introduced early in the synthesis via an asymmetric reaction, or it could be established later through the resolution of a racemic mixture or a diastereoselective transformation. The synthesis of complex indole alkaloids often involves intricate multi-step sequences with more than ten steps, highlighting the challenges and ingenuity involved in constructing these molecular architectures. rsc.orgnih.gov

Below is an interactive table summarizing various synthetic approaches to chiral indolines and related structures, highlighting the catalyst or method, the type of transformation, and the reported stereoselectivity.

| Methodology | Catalyst/Reagent | Transformation | Stereoselectivity (ee/dr) | Reference |

| Organocatalysis | Chiral Phosphoric Acid | Pictet-Spengler Reaction | up to >99% ee | dicp.ac.cn |

| Organocatalysis | Chiral Phosphoric Acid | Atroposelective Arylation | up to 96% ee | beilstein-journals.org |

| Organocatalysis | Squaramide | Cascade Reaction | - | nih.gov |

| Organocatalysis | Indolinol Derivative | Michael Addition | up to 98% ee | researchgate.net |

| Metal Catalysis | Manganese Complex | Asymmetric Hydrogenation | - | nih.gov |

| Metal Catalysis | Ruthenium-NHC Complex | Asymmetric Hydrogenation | - | nih.gov |

| Metal Catalysis | Palladium Complex | Hydroamination | - | rsc.org |

| Chiral Auxiliary | Evans' Oxazolidinone | Alkylation/Aldol | High | wikipedia.org |

| Chiral Pool | Tryptophan | Alkaloid Synthesis | - | mdpi.com |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Chiral Indolinols

The growing emphasis on environmentally benign chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of complex molecules like this compound and its enantiopure analogues. openmedicinalchemistryjournal.com This section explores the application of these principles, focusing on the reduction of hazardous substances, the use of renewable resources, and the implementation of efficient catalytic systems to minimize environmental impact.

The pursuit of sustainability in chemical synthesis is often guided by a set of twelve principles. openmedicinalchemistryjournal.com These principles advocate for waste prevention over treatment, maximizing the incorporation of all materials used in the process into the final product (atom economy), and the use of less hazardous chemical syntheses. researchgate.net Furthermore, they encourage the design of energy-efficient processes, the use of renewable feedstocks, and the development of catalytic reagents over stoichiometric ones. researchgate.net The application of these principles to the synthesis of chiral indolinols aims to create more sustainable and economical manufacturing routes.

A key aspect of green chemistry involves the use of metrics to quantify the "greenness" of a chemical process. researchgate.net Parameters such as Atom Economy (A.E.), E-Factor (environmental factor), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME) provide a framework for evaluating and comparing the sustainability of different synthetic strategies. researchgate.netfigshare.com For instance, a high atom economy indicates that a large proportion of the reactants' atoms are incorporated into the desired product, thus minimizing waste. figshare.com The E-factor, which is the ratio of the mass of waste to the mass of the product, offers a direct measure of the waste generated. figshare.com

Biocatalysis in Chiral Indolinol Synthesis

Biocatalysis has emerged as a powerful tool in green chemistry, offering highly selective and environmentally friendly alternatives to traditional chemical methods. nih.gov Enzymes, operating under mild conditions of temperature and pH in aqueous media, can catalyze a wide range of transformations with exceptional chemo-, regio-, and enantioselectivity.

Recent advancements have demonstrated the potential of engineered enzymes for the asymmetric synthesis of chiral indolines. For example, evolved cytochrome P450 enzymes have been utilized for the intramolecular C(sp³)–H amination of azide (B81097) precursors to produce chiral indolines with high enantioselectivity. This biocatalytic approach avoids the need for toxic reagents and harsh reaction conditions often associated with traditional methods.

Another promising biocatalytic strategy involves the use of imine reductases (IREDs) for the asymmetric reduction of prochiral imines to furnish chiral amines, a key structural feature in many indoline-based compounds. The stereocomplementary nature of some IREDs allows for the selective synthesis of either enantiomer of the target molecule from the same precursor.

The table below summarizes key findings in the biocatalytic synthesis of chiral indoline derivatives, highlighting the efficiency and selectivity of these green approaches.

| Enzyme Type | Substrate | Product | Catalyst Loading | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) |

| Evolved P450 | 1-azido-2-propylbenzene | (S)-2-methylindoline | Whole cells | 12 h | 74 | 99 |

| Imine Reductase | Prochiral imine | Chiral amine intermediate | N/A | N/A | >95 | >99 |

This table presents data for analogous reactions and not the direct synthesis of this compound.

Sustainable Catalytic Systems

The development of recyclable and reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of synthetic processes. figshare.com Heterogeneous catalysts, in particular, offer the advantage of easy separation from the reaction mixture, enabling their recovery and reuse over multiple cycles.

One innovative approach involves the use of a nanocomposite of Molybdenum disulfide (MoS₂) and reduced graphene oxide (RGO) as a recyclable catalyst for the synthesis of indole alkaloids in water. figshare.com This system has demonstrated high efficiency, with the catalyst being recyclable up to six times without a significant loss in activity. Such methodologies significantly reduce the environmental footprint by minimizing catalyst waste.

Furthermore, polystyrene-supported copper complexes have been employed as recyclable catalysts in asymmetric reactions, such as the Friedel-Crafts alkylation of indoles. mdpi.com These solid-supported catalysts can be easily recovered by filtration and have shown good yields and enantioselectivities over several reaction cycles. mdpi.com The use of such catalysts aligns with green chemistry principles by reducing the amount of catalyst waste and simplifying product purification.

The following table provides an overview of sustainable catalytic systems used in the synthesis of indoline derivatives, showcasing their reusability and efficiency.

| Catalyst System | Reaction Type | Solvent | Catalyst Reusability | Yield (%) | Enantiomeric Excess (ee %) |

| MoS₂-RGO Nanocomposite | Indole alkaloid synthesis | Water | Up to 6 cycles | >90 | N/A |

| Polystyrene-supported Cu complex | Friedel-Crafts alkylation | Organic | Up to 5 cycles | Up to 99 | Up to 97 |

| Pt-Sn/γ-Al₂O₃ | Reductive amination | Toluene | Recyclable | 88 | N/A |

This table presents data for analogous reactions and not the direct synthesis of this compound.

Green Chemistry Metrics in Indolinol Synthesis

The application of green chemistry metrics allows for a quantitative assessment of the sustainability of synthetic routes to chiral indolinols. By calculating metrics like Atom Economy and E-factor, chemists can identify areas for improvement and design more environmentally responsible processes.

For instance, the synthesis of indole alkaloids using a MoS₂-RGO nanocomposite catalyst in water exhibited a high atom economy of 94.7% and a low E-factor of 0.089, indicating a highly efficient and low-waste process. figshare.com In contrast, traditional multi-step syntheses often suffer from low atom economies and generate significant amounts of waste, resulting in high E-factors.

The table below illustrates the application of green chemistry metrics to assess the sustainability of catalytic systems for the synthesis of indoline derivatives.

| Synthetic Method | Catalyst | Key Green Metric | Value |

| Indole Alkaloid Synthesis | MoS₂-RGO Nanocomposite | Atom Economy (A.E.) | 94.7% |

| Indole Alkaloid Synthesis | MoS₂-RGO Nanocomposite | E-factor | 0.089 |

This table presents data for analogous reactions and not the direct synthesis of this compound.

By prioritizing waste prevention, maximizing resource efficiency, and utilizing sustainable catalytic technologies, the principles of green chemistry are paving the way for the development of cleaner and more economical methods for the synthesis of this compound and other valuable chiral molecules.

Electrophilic and Nucleophilic Aromatic Substitution on the Indoline Ring

The benzene ring of the indoline core in this compound is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). The inherent directing effects of the amino group (a strong activator) and the hydroxyl group (also an activator) predominantly guide incoming electrophiles to the ortho and para positions. In this specific molecule, the C4, C6, and C7 positions are the primary sites for substitution.

Conversely, nucleophilic aromatic substitution (SNAr) on the indoline ring is less common due to the ring's high electron density. wikipedia.orgmasterorganicchemistry.com Such reactions typically require the presence of strong electron-withdrawing groups ortho or para to a good leaving group, which are not present in the parent molecule. wikipedia.orgyoutube.compressbooks.pub However, derivatization of the indoline ring with such groups can facilitate SNAr reactions.

Regioselective C-H Functionalization Strategies (e.g., C4, C6, C7 positions)

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov For this compound, the primary challenge lies in achieving regioselectivity at the C4, C6, and C7 positions of the aromatic ring.

The hydroxyl and amino groups are strong ortho, para-directors in electrophilic aromatic substitution reactions. minia.edu.eghu.edu.jopressbooks.pub This intrinsic reactivity can be harnessed for selective functionalization. For instance, nitration or halogenation would be expected to occur primarily at the C4 and C6 positions, which are ortho and para to the powerful activating hydroxyl group and ortho to the amino group of the indoline ring. masterorganicchemistry.commasterorganicchemistry.com The C7 position is sterically more hindered and electronically less activated compared to C4 and C6.

Palladium and Rhodium-Catalyzed C-H Functionalization

Transition metal catalysis, particularly with palladium and rhodium, has emerged as a key strategy for the regioselective C-H functionalization of heterocyclic systems. nih.govnih.govrsc.org These methods often employ a directing group to guide the catalyst to a specific C-H bond. nih.gov In the context of this compound, the indoline nitrogen can act as an intrinsic directing group.

Palladium-catalyzed reactions have been successfully used for the C-H functionalization of indoles and indolines. rsc.orgscholaris.cabeilstein-journals.org For instance, the olefination of N-methylindoline has been shown to be selective for the C5 position, demonstrating the feasibility of functionalizing the benzene ring of the indoline core. acs.org

Rhodium catalysts have also proven effective for the C-H functionalization of indoles, with the N-pivaloyl group being a particularly effective directing group for achieving high regioselectivity at the C7 position. nih.govsioc-journal.cn This suggests that appropriate N-functionalization of this compound could enable selective C7 functionalization.

Table 1: Examples of Metal-Catalyzed C-H Functionalization of Indole Derivatives

| Catalyst/Directing Group | Substrate | Position Functionalized | Reaction Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / N-methyl | N-methylindoline | C5 | Olefination | acs.org |

| [RhCp*Cl₂]₂ / N-pivaloyl | N-pivaloylindole | C7 | Alkenylation | nih.gov |

| Pd(II) / Ligand-free | Indoles | Dual C-H | Arylation | rsc.org |

Reactions at the Indoline Nitrogen Atom

The secondary amine of the indoline ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's steric and electronic properties.

Alkylation, Acylation, and Arylation

The indoline nitrogen can readily undergo N-alkylation with alkyl halides or other electrophilic alkylating agents. masterorganicchemistry.comorganic-chemistry.orgmdpi.com However, polyalkylation can be a competing side reaction. masterorganicchemistry.com Reductive amination offers a more controlled method for mono-alkylation.

N-acylation is typically achieved using acyl chlorides or anhydrides in the presence of a base. The resulting amides are generally stable and can serve as protecting groups or as precursors for further transformations.

N-arylation of indolines can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically employs palladium or copper catalysts. researchgate.netorganic-chemistry.org Metal-free N-arylation methods using diaryliodonium salts have also been developed. d-nb.info

Derivatization for Synthetic Utility and Protection-Deprotection Strategies

The derivatization of the indoline nitrogen is crucial for controlling reactivity in multi-step syntheses. rsc.org Protecting groups are often employed to prevent unwanted side reactions at the nitrogen atom. Common N-protecting groups for indolines include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), as well as acyl groups. mdma.chacs.org

The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal. For example, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis. mdma.ch

Table 2: Common Protecting Groups for the Indoline Nitrogen

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acid (e.g., TFA) | mdma.chacs.org |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | mdma.ch |

| Acetyl | Ac | Acetic anhydride (B1165640) or acetyl chloride | Acid or base hydrolysis | nih.gov |

| Pivaloyl | Piv | Pivaloyl chloride | Strong acid or base hydrolysis | nih.gov |

Transformations of the Hydroxyl Group at the C5 Position

The phenolic hydroxyl group at the C5 position is another key functional handle on the this compound scaffold. Its reactivity is characteristic of phenols, allowing for a range of transformations.

The hydroxyl group can be readily converted into an ether through Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. It can also be acylated to form esters using acyl chlorides or anhydrides. These reactions not only modify the properties of the molecule but can also serve as a protection strategy for the hydroxyl group.

Furthermore, the hydroxyl group can be transformed into a better leaving group, such as a triflate or tosylate, which can then participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This opens up a wide array of possibilities for further derivatization of the aromatic ring.

Etherification and Esterification Reactions

The phenolic hydroxyl group at the C5 position is a primary site for etherification and esterification reactions. These transformations are crucial for modifying the compound's polarity, solubility, and biological activity.

Etherification:

Etherification of the 5-hydroxyl group can be achieved through various methods, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

A general representation of the Williamson ether synthesis for this compound is as follows: this compound + R-X + Base → (S)-2-Methyl-5-(alkoxy)indoline + Base·HX

R-X: An alkylating agent, such as an alkyl halide or sulfonate.

Base: A suitable base, for instance, sodium hydride (NaH) or potassium carbonate (K2CO3).

The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. Stronger bases and polar aprotic solvents generally favor the reaction.

Esterification:

Esterification of the 5-hydroxyl group is typically accomplished through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or anhydride, often in the presence of an acid or base catalyst. savemyexams.comgeeksforgeeks.org The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. operachem.comchemguide.co.uk

A general scheme for the esterification of this compound is: this compound + R-COOH ⇌ (S)-2-Methylindolin-5-yl ester + H₂O (with acid catalyst)

Alternatively, using a more reactive acylating agent like an acyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) can lead to higher yields and milder reaction conditions. geeksforgeeks.org

The following table summarizes representative etherification and esterification reactions of phenolic hydroxyl groups, which are analogous to the reactivity of this compound.

| Reaction Type | Reagents | Product Type | Reference |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 5-Alkoxy derivative | organic-chemistry.orgnih.gov |

| Esterification | Carboxylic acid (e.g., Acetic acid), Acid catalyst (e.g., H₂SO₄) | 5-Ester derivative | savemyexams.comoperachem.com |

| Esterification | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | 5-Ester derivative | geeksforgeeks.org |

Oxidation and Reduction Pathways

The indoline core of this compound is susceptible to both oxidation and reduction, leading to a variety of related heterocyclic structures.

Oxidation:

The primary oxidation pathway for the indoline ring system involves dehydrogenation to form the corresponding indole. This transformation can be achieved using a variety of oxidizing agents. For instance, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is an effective reagent for this type of aromatization. kaimosi.com Other oxidizing agents like manganese dioxide (MnO₂) or palladium on carbon (Pd/C) in the presence of a hydrogen acceptor can also be employed.

The oxidation of the secondary amine within the indoline ring can also occur, potentially leading to the formation of N-oxides or other oxidized species, depending on the reaction conditions and the oxidant used.

Reduction:

The benzene ring of the indoline core can be reduced under specific conditions. Birch reduction, using a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can selectively reduce the aromatic ring to afford a dihydro derivative. bhu.ac.in

Catalytic hydrogenation can also be employed, although this may also affect other functional groups in the molecule. The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity. For example, rhodium on carbon (Rh/C) is often used for the hydrogenation of aromatic rings.

The following table outlines potential oxidation and reduction reactions for the indoline scaffold.

| Reaction Type | Reagents | Product Type | Reference |

| Oxidation (Dehydrogenation) | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Indole derivative | kaimosi.com |

| Reduction (Birch Reduction) | Na/Li, liquid NH₃, ROH | Dihydroindoline derivative | bhu.ac.in |

| Reduction (Catalytic Hydrogenation) | H₂, Rh/C | Tetrahydroindoline derivative | colab.ws |

Ring-Opening and Ring-Closing Reactions Involving the Indoline Core

The indoline ring system is generally stable, but under certain conditions, it can undergo ring-opening or be formed through ring-closing reactions.

Ring-Opening Reactions:

Ring-opening of the indoline core is not a common transformation but can be induced under specific and often harsh conditions. For example, strong reducing agents or certain catalytic systems designed for hydrodenitrogenation can lead to the cleavage of the C-N bonds within the five-membered ring. osti.gov Lewis acid-mediated ring-opening reactions have also been reported for related indole derivatives, suggesting that similar reactivity might be possible for indolines under appropriate conditions. rsc.orgacs.org

Ring-Closing Reactions:

The synthesis of the indoline ring system often involves a ring-closing reaction as a key step. One of the most well-known methods for forming the indole and, by extension, the indoline ring is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, followed by a osti.govosti.gov-sigmatropic rearrangement. rsc.org Reduction of the resulting indole would yield the indoline.

Another powerful method for constructing ring systems is ring-closing metathesis (RCM). rsc.orgresearchgate.net If a suitable diene precursor derived from an aniline derivative were synthesized, RCM could be employed to form the five-membered ring of the indoline core. rsc.org

The following table provides examples of named reactions that can be utilized for the synthesis of the indoline ring system.

| Reaction Name | Description | Reference |

| Fischer Indole Synthesis | Reaction of a phenylhydrazine with an aldehyde or ketone, followed by reduction. | rsc.org |

| Larock Indole Synthesis | Palladium-catalyzed annulation of an o-haloaniline with an alkyne. | wikipedia.org |

| Bischler-Möhlau Indole Synthesis | Reaction of an α-bromoacetophenone with an excess of aniline. | bhu.ac.in |

| Reductive Cyclization | Intramolecular cyclization of a 2-nitrostyrene derivative followed by reduction. | rsc.org |

Derivatization and Analog Synthesis of S 2 Methylindolin 5 Ol for Advanced Chemical Applications

Synthesis of Chiral Ligands Based on the (S)-2-Methylindolin-5-ol Scaffold

Chiral ligands are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The development of novel ligand architectures is a continuous effort in chemical research. The this compound backbone is a potential candidate for such endeavors due to its rigid bicyclic structure and stereogenic center.

Phosphine (B1218219) ligands are a major class of ligands used in transition metal catalysis, valued for the tunability of their steric and electronic properties. beilstein-journals.org These ligands, which feature a phosphorus atom that donates an electron pair to a metal center, are crucial for reactions like cross-coupling and hydroformylation. sioc-journal.cncardiff.ac.uk Chiral phosphine ligands can induce high levels of enantioselectivity in catalytic reactions. beilstein-journals.org

However, a comprehensive review of scientific literature did not yield specific examples or detailed research findings on the synthesis of phosphine-based ligands derived directly from the this compound scaffold.

C₂-symmetric bis(oxazolines) and other oxazoline-containing ligands are highly effective in a wide range of asymmetric catalytic reactions. acs.org The synthesis of these ligands often begins with chiral β-amino alcohols, which are used to construct the oxazoline (B21484) rings. acs.orgdiva-portal.org The proximity of the chiral center to the coordinating nitrogen atom allows for direct influence on the stereochemical outcome of the catalyzed reaction. diva-portal.org

Despite the general utility of oxazoline ligands, a specific search of the available literature did not uncover documented syntheses or applications of oxazoline-based ligands that utilize this compound as the chiral precursor.

Beyond phosphines, ligands containing other heteroatoms like nitrogen, sulfur, or oxygen play a significant role in coordination chemistry and catalysis. beilstein-journals.org Hybrid ligands that combine phosphorus with another heteroatom, such as P,N- or P,S-ligands, can create additional asymmetry around the metal center, which may enhance stereoinduction. beilstein-journals.org

A detailed literature search for other heteroatom-containing ligands specifically synthesized from the this compound scaffold did not provide any detailed examples or research findings.

Preparation of Functionalized Indolinol Scaffolds for Materials Science

Functionalized scaffolds serve as templates for tissue regeneration or as foundational structures for advanced materials. umich.edu The properties of these scaffolds, such as surface chemistry and architecture, are critical for their application. umich.edu Synthetic biodegradable polymers are often functionalized with bioactive molecules to guide cell behavior and enhance tissue formation. umich.edu In theory, the indolinol structure could be incorporated into polymers or used to modify surfaces to create functional materials.

A review of the literature did not identify specific studies detailing the preparation or application of functionalized scaffolds for materials science derived from this compound.

Design and Synthesis of Advanced Organic Intermediates (non-pharmaceutical applications)

Indole (B1671886) and indoline (B122111) derivatives are recognized as valuable intermediates for the synthesis of a wide array of compounds, including applications in agrochemicals and advanced materials. rsc.orgresearchgate.net The structural core can be modified through various organic reactions to build more complex molecules. rsc.orgmdpi.com

While the synthesis of indoline derivatives is a broad field, a targeted search for the design and synthesis of advanced organic intermediates from this compound for explicit non-pharmaceutical applications did not yield specific documented examples. Research on indoline derivatives is often focused on their biological and medicinal properties. nih.gov

Advanced Analytical Methodologies for the Characterization and Stereochemical Assignment of S 2 Methylindolin 5 Ol

Chromatographic Techniques for Enantiomeric Excess and Purity Determination (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC))

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for the enantioselective analysis of chiral compounds. nih.govlcms.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. For indoline (B122111) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. annamalaiuniversity.ac.injsmcentral.org The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, lead to different retention times for the (S) and (R)-enantiomers, allowing for their separation and quantification. annamalaiuniversity.ac.in The enantiomeric excess can be determined by comparing the peak areas of the two enantiomers in the chromatogram. Modern ultra-performance convergence chromatography (UPC²) can offer higher efficiency and shorter analysis times compared to traditional HPLC. lcms.cz

Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC provides an excellent alternative for enantiomeric separation. libretexts.org Similar to chiral HPLC, this method utilizes a chiral stationary phase, often a cyclodextrin (B1172386) derivative, within the GC column. mit.edugcms.cz The enantiomers of the analyte, in this case, a derivative of 2-methylindoline, exhibit different affinities for the CSP, resulting in their separation. uni-konstanz.de The determination of enantiomeric excess is calculated from the integrated peak areas of the separated enantiomers. mit.edu

Table 1: Comparison of Chiral Chromatographic Techniques

| Technique | Stationary Phase Examples | Mobile Phase/Carrier Gas | Detection | Key Advantages |

| Chiral HPLC | Polysaccharide-based (cellulose, amylose derivatives) annamalaiuniversity.ac.injsmcentral.org | Organic solvents (e.g., hexane, isopropanol) wiley-vch.de | UV, Diode Array Detector (DAD) | Wide applicability, various CSPs available nih.gov |

| Chiral GC | Cyclodextrin derivatives mit.edugcms.cz | Inert gases (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution, suitable for volatile compounds uni-konstanz.de |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of molecules like (S)-2-Methylindolin-5-ol. While basic 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the nuclei, advanced 2D NMR techniques are crucial for unambiguously assigning all proton and carbon signals and understanding the molecule's connectivity and spatial arrangement. uobasrah.edu.iqphysicsandmathstutor.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the molecule's spin systems. For this compound, COSY would establish the connectivity between the protons on the indoline ring and the methyl group. tandfonline.comchemicalpapers.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals based on the already assigned proton signals. chemicalpapers.comscience.govprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This technique is invaluable for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons. chemicalpapers.comscience.govprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule by observing through-space interactions. chemicalpapers.comscience.gov

The collective data from these 2D NMR experiments allows for a comprehensive and unambiguous assignment of the entire molecular structure of this compound. researchgate.net

Table 2: Application of 2D NMR Techniques for this compound

| NMR Experiment | Information Obtained |

| COSY | ¹H-¹H correlations (connectivity of protons) tandfonline.com |

| HSQC | Direct ¹H-¹³C correlations (assignment of protonated carbons) princeton.edu |

| HMBC | Long-range ¹H-¹³C correlations (molecular skeleton connectivity) princeton.edu |

| NOESY | Through-space ¹H-¹H correlations (stereochemistry and conformation) science.gov |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of this compound with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum, often obtained through techniques like Electron Impact (EI) or Electrospray Ionization (ESI), provides valuable structural information. The fragmentation of indole (B1671886) derivatives can be complex, but characteristic losses, such as the loss of a methyl group or fragments from the indoline ring, can help to confirm the proposed structure. scirp.orgmdpi.com Analysis of the fragmentation pathways can further corroborate the structural assignments made by NMR spectroscopy. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD))

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum, with its characteristic positive or negative Cotton effects, is unique to a specific enantiomer. nih.gov By comparing the experimental CD spectrum of the synthesized this compound with theoretical spectra calculated using quantum mechanical methods (like time-dependent density functional theory, TD-DFT), the absolute configuration can be confidently assigned. acs.orgnih.gov The sign of the Cotton effects can often be correlated to the stereochemistry of related indoline and indole alkaloids. columbia.eduresearchgate.net

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While less commonly used now than CD spectroscopy, it can also provide information about the absolute configuration of a chiral molecule. hebmu.edu.cn

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography is considered the "gold standard" for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. anton-paar.comlibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and the exact spatial arrangement of all atoms in the solid state. Crucially, when using anomalous dispersion, X-ray crystallography can directly determine the absolute configuration of the chiral center without the need for comparison to standards or theoretical calculations. nih.gov The crystal structures of related indole and indoline derivatives have been successfully determined using this method. unapiquitos.edu.persc.org

Computational and Theoretical Studies on S 2 Methylindolin 5 Ol and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (S)-2-Methylindolin-5-ol, DFT calculations can elucidate its fundamental electronic properties and predict its reactivity.

Detailed research findings from DFT studies on similar indole (B1671886) derivatives indicate that the distribution of electron density is crucial for understanding their chemical behavior. mdpi.comnih.govresearchgate.net Calculations are typically performed using a functional, such as B3LYP or M06-2X, with a suitable basis set like 6-311++G(d,p), to obtain optimized molecular geometry and electronic properties. nih.govresearchgate.net

Key parameters derived from DFT calculations for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in many indole derivatives, the HOMO is localized over the pyrrole (B145914) ring, suggesting its susceptibility to electrophilic substitution. nih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for intermolecular interactions, such as hydrogen bonding. researchgate.net For this compound, the hydroxyl group and the nitrogen atom of the indoline (B122111) ring would be expected to be regions of negative potential, indicating their role as hydrogen bond acceptors.

Reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. These parameters are valuable in predicting how this compound will interact with other reagents.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data is hypothetical and serves as an illustrative example of typical DFT calculation results for a molecule of this type.)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

| Chemical Hardness | 2.45 eV |

| Electronegativity | 3.35 eV |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

While DFT provides detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules like this compound. mdpi.comnih.gov These methods use classical mechanics to model the interactions between atoms, allowing for the simulation of molecular motion over time. nih.govmdpi.com

Conformational analysis of this compound would involve identifying the low-energy conformations of the molecule. This is particularly important for understanding its biological activity, as the molecule's shape determines how it fits into the binding site of a biological target. nih.gov The puckering of the five-membered ring and the orientation of the methyl and hydroxyl groups are key conformational variables.

Molecular dynamics simulations can be performed in a simulated solvent environment to mimic physiological conditions. mdpi.com These simulations provide insights into the dynamic behavior of the molecule, including the flexibility of different parts of the structure and the stability of various conformations. mdpi.com The results of MD simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry.

The stability of different conformers can be assessed by calculating their relative energies. This information can be used to determine the Boltzmann distribution of conformers at a given temperature, providing a picture of the most populated conformational states. mdpi.com

Table 2: Relative Energies of Hypothetical Low-Energy Conformers of this compound (Note: This data is illustrative and represents typical outputs from conformational analysis.)

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| A | 15° | 0.0 |

| B | -15° | 0.5 |

| C | 30° | 2.1 |

Computational Modeling of Reaction Mechanisms and Transition States in Indolinol Synthesis

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including the synthesis of indolinols. nih.govacs.org By modeling the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies for different reaction pathways. nih.gov

For the synthesis of this compound, computational modeling could be used to investigate various synthetic routes, such as the reduction of the corresponding indole or the cyclization of a suitable precursor. researchgate.net DFT calculations are often employed to model the geometries of reactants, products, intermediates, and transition states. nih.gov The calculated activation energies can help in understanding the feasibility of a proposed reaction and in optimizing reaction conditions.

For example, in a palladium-catalyzed C-H amination reaction to form the indoline ring, DFT calculations could be used to model the catalytic cycle, including the oxidative addition, C-H activation, and reductive elimination steps. nih.gov This would provide insights into the role of the catalyst and ligands, and could guide the development of more efficient catalytic systems.

Theoretical studies can also predict the stereochemical outcome of a reaction. For the synthesis of the chiral this compound, computational modeling could be used to understand the factors that control the enantioselectivity of the reaction. This might involve modeling the interaction of the substrate with a chiral catalyst or auxiliary.

Prediction of Spectroscopic and Chiroptical Properties through Quantum Chemical Methods

Quantum chemical methods can be used to predict various spectroscopic properties of molecules, including IR, NMR, and electronic spectra. nih.gov For a chiral molecule like this compound, the prediction of chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is particularly important for determining its absolute configuration. mdpi.comrsc.org

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and rotational strengths, which are used to simulate ECD spectra. researchgate.net The calculated spectrum for a specific enantiomer can then be compared with the experimental spectrum to assign the absolute configuration of the molecule. mdpi.com The accuracy of the predicted spectrum is dependent on the level of theory and the inclusion of conformational flexibility. nih.gov

Similarly, the calculation of vibrational frequencies and intensities allows for the prediction of IR and Raman spectra. nih.gov For VCD, both the vibrational frequencies and the rotational strengths of the vibrational transitions are calculated. These predicted spectra can aid in the interpretation of experimental data and the structural elucidation of the molecule.

Table 3: Predicted Chiroptical Properties for this compound (Note: The following data is a hypothetical representation of quantum chemical predictions.)

| Wavelength (nm) | Rotational Strength (10⁻⁴⁰ cgs) |

| 280 | +5.2 |

| 250 | -8.7 |

| 220 | +12.1 |

Rational Design of Indolinol Derivatives via Computational Approaches for Specific Chemical Properties

Computational methods are integral to the rational design of new molecules with desired properties. nih.govopenmedicinalchemistryjournal.compatsnap.com Starting with the structure of this compound, computational tools can be used to design derivatives with enhanced biological activity, improved physicochemical properties, or specific reactivity. mdpi.comresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of a series of indolinol derivatives with their biological activity. nih.govresearchgate.net This information can then be used to build predictive models that guide the design of new, more potent compounds.

Molecular docking is a computational technique used to predict the binding mode of a ligand to a biological target. researchgate.netnih.gov If the target of this compound is known, docking studies can be used to design derivatives that have improved binding affinity and selectivity. This involves modifying the structure of the parent molecule to optimize its interactions with the active site of the target.

De novo drug design algorithms can be used to generate novel molecular structures that are complementary to a target's binding site. nih.govopenmedicinalchemistryjournal.com These methods can be used to explore a wider range of chemical space and to identify novel scaffolds for drug development. Computational approaches also allow for the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which helps in prioritizing compounds for synthesis and experimental testing. indexcopernicus.comnih.gov

Applications of S 2 Methylindolin 5 Ol in Catalysis and Advanced Materials Excluding Clinical/biological

Chiral Catalyst Development and Asymmetric Transformations

The development of novel chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Chiral indoline (B122111) derivatives are often explored for their potential as ligands for metal-based catalysts or as organocatalysts themselves. However, a detailed search of the scientific literature did not yield specific examples of (S)-2-Methylindolin-5-ol being utilized for these purposes.

Asymmetric organocatalysis has emerged as a powerful tool in chemical synthesis. Chiral amines and their derivatives are frequently employed to catalyze a wide range of enantioselective transformations. While the broader class of chiral indolines has been investigated in this context, there is no specific data available on the application of this compound or its direct derivatives as organocatalysts in non-biological reactions.

The coordination of chiral ligands to transition metals is a common strategy for creating highly effective asymmetric catalysts. The nitrogen and hydroxyl functionalities of this compound could theoretically serve as coordination sites for a metal center. Nevertheless, there are no published studies detailing the synthesis or application of transition metal complexes of this compound for asymmetric catalysis in a non-clinical setting.

Role as a Chiral Building Block in Non-Pharmaceutical Complex Organic Synthesis

Chiral building blocks are fundamental to the synthesis of complex organic molecules. The stereocenter at the C2 position of this compound makes it a potentially valuable starting material for the synthesis of other chiral compounds. However, literature searches did not reveal any documented instances of its use as a chiral building block for the synthesis of non-pharmaceutical complex organic molecules.

Integration into Chiral Polymeric Materials and Nanostructures

The incorporation of chiral units into polymers can impart unique optical, recognition, and catalytic properties to the resulting materials. Chiral monomers are essential for the synthesis of such polymers. There is currently no available research describing the polymerization of this compound or its derivatives to create chiral polymeric materials or nanostructures for applications outside of the biological or clinical realms.

Applications in Supramolecular Chemistry and Chiral Recognition (non-biological systems)

Supramolecular chemistry explores the non-covalent interactions between molecules. Chiral molecules can be used to create assemblies with specific recognition properties for other chiral molecules. While this is an active area of research, there are no studies that specifically report the use of this compound in the formation of supramolecular structures for chiral recognition in non-biological systems.

Future Perspectives and Emerging Research Directions in S 2 Methylindolin 5 Ol Chemistry

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The demand for enantiomerically pure indolines necessitates the continuous development of innovative and efficient stereoselective synthetic methods. Future research is directed towards overcoming the limitations of classical synthesis, such as the need for pre-functionalized substrates and harsh reaction conditions.

A significant area of advancement is the asymmetric hydrogenation of indoles. Researchers have developed highly efficient one-pot processes that combine intramolecular condensation, deprotection, and palladium-catalyzed asymmetric hydrogenation to produce chiral indolines with excellent yields and high enantioselectivity (up to 96% ee). dicp.ac.cnrsc.org A key finding in this area is the crucial role of a strong Brønsted acid, which participates in both the in-situ formation of the indole (B1671886) substrate and the subsequent asymmetric hydrogenation step. dicp.ac.cnrsc.org This strategy has proven to be scalable, maintaining its effectiveness at a larger, multi-mmol scale. dicp.ac.cn

Biocatalysis represents another promising frontier. Directed evolution of enzymes, such as cytochrome P411, has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of aryl azide (B81097) precursors to afford chiral indolines. nih.gov This "new-to-nature" enzymatic approach provides a pathway to these valuable N-heterocycles from simple starting materials with moderate to good efficiency and selectivity. nih.gov These biocatalytic methods offer the advantages of mild reaction conditions and high stereocontrol, aligning with the principles of green chemistry.

| Synthetic Strategy | Catalyst/Enzyme | Key Features | Reported Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Palladium Complex with Chiral Ligand | One-pot process from carbamate (B1207046) precursors; requires Brønsted acid co-catalyst. | Up to 96% dicp.ac.cnrsc.org |

| Biocatalytic C-H Amination | Engineered Cytochrome P411 Variant (P411-INS-5151) | Intramolecular insertion of an aryl nitrene into a C(sp³)–H bond. | Moderate to good selectivity nih.gov |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

Beyond synthesis, a deeper understanding of the reactivity of the (S)-2-Methylindolin-5-ol scaffold is crucial for discovering new applications. Future research will likely focus on uncovering novel chemical transformations that exploit the unique electronic and steric properties of this molecule.

One emerging area is the development of substrate-guided divergent reactivity. Studies on related indole systems have shown that the nature and type of substituents can act as a chemical switch, directing the reaction towards different pathways under the influence of the same catalyst. acs.org For example, Zn(II)-catalyzed reactions of indoles with 1,2-diaza-1,3-dienes can be steered towards either a formal [4+2] or a [3+2] cycloaddition, yielding distinct polycyclic fused indoline (B122111) scaffolds. acs.org Applying such principles to this compound could unlock access to a diverse range of complex, stereochemically rich molecules that are otherwise difficult to synthesize. The delicate balance between concerted and stepwise mechanisms, often influenced by steric factors, will be a key area of investigation. acs.org

Expansion of Applications in Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of chemical processes. This compound and its derivatives are well-positioned to contribute to this paradigm shift, moving beyond their role as targets to becoming enablers of sustainable chemistry.

One promising avenue is the use of indoline-based compounds in photocatalysis. Recent research has demonstrated the synthesis of substituted indolines through photocatalyzed decarboxylative radical arylation in a green, metal-free procedure. nih.gov Such methods, which often use organic dyes like eosin (B541160) Y as the photocatalyst, avoid the need for transition metals and are compatible with a wide range of functional groups. nih.govacs.org This opens the possibility of using this compound itself as a chiral ligand or catalyst in similar green transformations.

Furthermore, the integration of biocatalysis, as mentioned in the synthesis section, is a cornerstone of sustainable chemistry. mdpi.com The use of enzymes to produce or modify this compound operates under mild, aqueous conditions, significantly reducing the environmental footprint compared to traditional organic synthesis. nih.govmdpi.com The development of robust, recyclable catalysts and the use of bio-based solvents are additional areas where the chemistry of indolines can align with sustainability goals. nih.govmdpi.comresearchgate.net

Advanced Computational Studies for Rational Material and Catalyst Design

Advanced computational methods are becoming indispensable tools for accelerating the discovery and optimization of molecules like this compound. In silico techniques offer a powerful means to predict molecular properties, guide synthetic efforts, and design novel materials and catalysts with greater efficiency. espublisher.com

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are being employed to design and screen libraries of indoline derivatives for specific biological targets. espublisher.comacs.orgresearchgate.net For instance, computational screening of in-house libraries has successfully identified indoline-based compounds as potential inhibitors of enzymes like 5-lipoxygenase (5-LOX). acs.org These in silico approaches help prioritize synthetic targets, saving time and resources. researchgate.net

Density Functional Theory (DFT) calculations are being used to investigate reaction mechanisms and rationalize observed reactivity patterns, such as the divergent cycloaddition pathways mentioned earlier. acs.orgnih.gov By providing a detailed understanding of the electronic structure and transition states, DFT helps researchers to rationally design substrates and catalysts to favor desired outcomes. nih.govmdpi.com This predictive power is crucial for the rational design of new catalysts based on the chiral indoline scaffold or for developing novel functional materials with tailored electronic or optical properties.

| Computational Method | Application in Indoline Chemistry | Key Insights Provided |

| Molecular Docking | Virtual screening for enzyme inhibitors. acs.orgtandfonline.com | Predicts binding modes and affinities of indoline derivatives to biological targets. acs.org |

| QSAR | Designing potential therapeutic agents. espublisher.com | Relates chemical structure to biological activity to predict the potency of new analogues. espublisher.com |

| DFT | Investigating reaction mechanisms. acs.org | Elucidates transition states and energy profiles to explain reactivity and selectivity. acs.orgmdpi.com |

Integration with Flow Chemistry and Automated Synthesis Methodologies

To meet potential industrial demand and accelerate discovery, the synthesis of this compound and its derivatives is being adapted to modern, high-throughput platforms. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. nih.govnih.gov

Continuous flow systems allow for reactions to be performed at temperatures and pressures above the solvent's boiling point, often leading to dramatically reduced reaction times and improved yields. nih.gov This technology is particularly advantageous for handling hazardous reagents or unstable intermediates, as they are generated and consumed in situ in small volumes. mit.edu Methodologies such as continuous flow hydrogenation have been successfully applied to the synthesis of indoline derivatives, demonstrating the feasibility of these techniques. nih.gov The development of multi-step, fully continuous "assembly line" syntheses, which can perform several transformations without intermediate purification, represents the next step in efficiency for producing complex molecules like derivatives of this compound. mit.edu

Automated synthesis platforms, which can perform numerous reactions in parallel on a small scale, are also becoming vital tools. nih.gov These systems enable the rapid generation of libraries of indoline analogues for screening, accelerating the drug discovery and material science research cycles. nih.gov The integration of these advanced synthesis technologies will be critical for fully realizing the potential of this compound chemistry.

Q & A

Q. How to reconcile discrepancies in reported biological activity data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.